molecular formula C13H15NO B14745342 N-(1-cyclohex-2-enyl)-benzamide CAS No. 4654-36-8

N-(1-cyclohex-2-enyl)-benzamide

Cat. No.: B14745342
CAS No.: 4654-36-8
M. Wt: 201.26 g/mol
InChI Key: YIOFLOJPNJRBNC-UHFFFAOYSA-N
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Description

N-(1-Cyclohex-2-enyl)-benzamide is a benzamide derivative characterized by a cyclohexenyl substituent attached to the nitrogen atom of the benzamide core. Benzamides are widely studied for their pharmacological and chemical properties, particularly in drug discovery and catalysis. The cyclohexenyl group introduces conformational rigidity due to its unsaturated cyclohexene ring, which may influence solubility, metabolic stability, and binding affinity in biological systems compared to fully saturated analogs like cyclohexylbenzamides .

Properties

CAS No.

4654-36-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-cyclohex-2-en-1-ylbenzamide

InChI

InChI=1S/C13H15NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2,(H,14,15)

InChI Key

YIOFLOJPNJRBNC-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclohexenyl)benzamide typically involves the reaction of 2-cyclohexenylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+C6H9NH2C6H5CONHC6H9+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_{9}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONH}\text{C}_6\text{H}_9 + \text{HCl} C6​H5​COCl+C6​H9​NH2​→C6​H5​CONHC6​H9​+HCl

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-Cyclohexenyl)benzamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: N-(2-Cyclohexenyl)benzamide can undergo oxidation reactions, particularly at the cyclohexenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can convert the amide group to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of cyclohexenone derivatives.

    Reduction: Formation of N-(2-cyclohexenyl)amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Cyclohexenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Compound 1 (70% yield) demonstrates moderate efficiency under conventional reflux, while ultrasonic methods (as in ) could further optimize reaction times for similar compounds .
  • Functional Group Impact : The cyclohexenyl group in the target compound introduces rigidity compared to the flexible cyclohexyl group in Compound 1 or the polar N,O-bidentate group in ’s compound. This may reduce metabolic degradation but limit solubility .
  • Bioactivity : Analogs like CTB () highlight the role of substituents (e.g., ethoxy, trifluoromethyl) in targeting histone acetyltransferases (HATs), suggesting the cyclohexenyl group could similarly influence enzyme interactions .

Physicochemical Properties

  • Solubility and Lipophilicity : The cyclohexenyl group’s partial unsaturation may reduce hydrophobicity compared to fully aromatic naphthyl derivatives () but increase it relative to polar directing groups ().
  • Molecular Weight : The target compound’s molecular weight is likely comparable to ’s analog (350.45 g/mol), which could influence pharmacokinetics .

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